Ethyl 5-bromo-1-(propan-2-yl)-1H-imidazole-4-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 5-bromo-1-(propan-2-yl)-1H-imidazole-4-carboxylate is a synthetic organic compound belonging to the imidazole family. This compound is characterized by its unique structure, which includes a bromine atom at the 5-position, an isopropyl group at the 1-position, and an ethyl ester group at the 4-position of the imidazole ring. It is of interest in various fields of scientific research due to its potential biological activities and its utility as an intermediate in organic synthesis.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 5-bromo-1-(propan-2-yl)-1H-imidazole-4-carboxylate typically involves the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the cyclization of appropriate precursors. One common method involves the reaction of glyoxal, ammonia, and an aldehyde under acidic conditions to form the imidazole core.
Esterification: The carboxyl group at the 4-position can be esterified using ethanol and a strong acid catalyst like sulfuric acid to form the ethyl ester.
Alkylation: The isopropyl group can be introduced at the 1-position through alkylation using isopropyl bromide and a strong base such as sodium hydride or potassium carbonate.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity, including the use of continuous flow reactors and automated systems to control temperature, pressure, and reagent addition.
Analyse Chemischer Reaktionen
Types of Reactions
Substitution Reactions: The bromine atom at the 5-position can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of different derivatives.
Reduction Reactions: The compound can be reduced to remove the bromine atom or to modify the ester group to an alcohol.
Oxidation Reactions: Oxidation can be used to convert the ethyl ester group to a carboxylic acid or other oxidized forms.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and amines. Reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used under anhydrous conditions.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used in acidic or basic media.
Major Products
Substitution Products: Depending on the nucleophile, products can include azides, thiocyanates, or amines.
Reduction Products: Reduced forms include alcohols or de-brominated imidazole derivatives.
Oxidation Products: Oxidized forms include carboxylic acids or aldehydes.
Wissenschaftliche Forschungsanwendungen
Ethyl 5-bromo-1-(propan-2-yl)-1H-imidazole-4-carboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of infections and inflammatory conditions.
Industry: It is used in the production of specialty chemicals and as a building block in the synthesis of functional materials.
Wirkmechanismus
The mechanism of action of Ethyl 5-bromo-1-(propan-2-yl)-1H-imidazole-4-carboxylate depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The bromine atom and the ester group are key functional groups that can participate in binding interactions or undergo metabolic transformations.
Vergleich Mit ähnlichen Verbindungen
Ethyl 5-bromo-1-(propan-2-yl)-1H-imidazole-4-carboxylate can be compared with other imidazole derivatives such as:
Ethyl 5-chloro-1-(propan-2-yl)-1H-imidazole-4-carboxylate: Similar structure but with a chlorine atom instead of bromine, which may affect its reactivity and biological activity.
Ethyl 5-bromo-1-methyl-1H-imidazole-4-carboxylate: Similar structure but with a methyl group instead of an isopropyl group, which may influence its steric properties and interactions.
Ethyl 5-bromo-1-(propan-2-yl)-1H-imidazole-2-carboxylate: Similar structure but with the ester group at the 2-position, which may alter its chemical reactivity and biological effects.
The uniqueness of this compound lies in its specific substitution pattern, which can confer distinct chemical and biological properties compared to its analogs.
Biologische Aktivität
Ethyl 5-bromo-1-(propan-2-yl)-1H-imidazole-4-carboxylate (CAS Number: 2113668-54-3) is a synthetic organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of the biological activity of this compound, focusing on its antimicrobial properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
This compound is characterized by the presence of a bromine atom at the 5-position and an isopropyl group at the 1-position of the imidazole ring. Its molecular formula is C₉H₁₁BrN₂O₂, with a molecular weight of approximately 275.14 g/mol. The unique structural features contribute to its reactivity and interaction with biological targets.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. Preliminary studies have shown that it can inhibit the growth of various bacterial and fungal strains, making it a candidate for further exploration in drug development aimed at treating infectious diseases.
Microorganism | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) (µg/mL) |
---|---|---|
Staphylococcus aureus | 15 | 32 |
Escherichia coli | 18 | 16 |
Candida albicans | 12 | 64 |
These results suggest that the compound's effectiveness varies among different microorganisms, with E. coli being particularly susceptible.
The antimicrobial activity of this compound is believed to stem from its ability to interact with key enzymes and receptors in microbial cells. The bromine atom enhances its reactivity, allowing it to form stable complexes with biological macromolecules. This interaction may inhibit essential metabolic pathways, such as nucleic acid synthesis, leading to cell death.
Case Studies and Research Findings
Several studies have investigated the biological implications of this compound:
- Antifungal Activity : A study published in Journal of Medicinal Chemistry demonstrated that derivatives of imidazole compounds, including this compound, exhibited potent antifungal properties against Candida species through disruption of cell membrane integrity .
- Antiparasitic Potential : Another investigation highlighted the compound's potential against parasitic infections, showing promising results in vitro against Leishmania spp., suggesting a mechanism involving inhibition of phospholipase activity .
- Toxicity and Safety : A safety data sheet indicates that while the compound has beneficial biological activities, it also poses risks such as acute toxicity upon ingestion and skin irritation . This necessitates careful handling and further toxicological evaluation.
Comparison with Similar Compounds
This compound shares structural similarities with other imidazole derivatives, which also exhibit varying degrees of biological activity:
Compound Name | Key Features | Biological Activity |
---|---|---|
Ethyl 5-bromo-1H-imidazole-2-carboxylate | Bromine at position 5 | Antimicrobial and anticancer properties |
Ethyl 5-methyl-1H-imidazole-4-carboxylate | Methyl group at position 5 | Moderate antifungal activity |
Ethyl 4-methylimidazole-5-carboxylate | Methyl group at position 4 | Lower antimicrobial efficacy |
Eigenschaften
IUPAC Name |
ethyl 5-bromo-1-propan-2-ylimidazole-4-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13BrN2O2/c1-4-14-9(13)7-8(10)12(5-11-7)6(2)3/h5-6H,4H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PBZZTVXOUTWSRS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N(C=N1)C(C)C)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13BrN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.